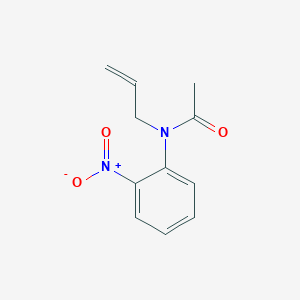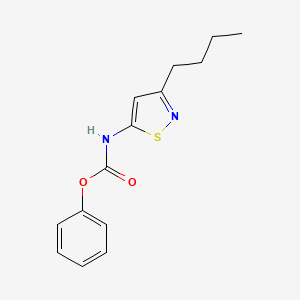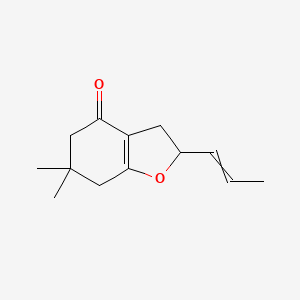
1-Propanediazonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanediazonium is an organic compound with the molecular formula C₃H₇N₂. It belongs to the class of diazonium salts, which are characterized by the presence of a diazonium group (N₂⁺) attached to an organic moiety. These compounds are known for their reactivity and are widely used in various chemical processes .
準備方法
1-Propanediazonium can be synthesized through the diazotization of 1-propylamine. The process involves the reaction of 1-propylamine with nitrous acid (HNO₂) in the presence of a strong acid like hydrochloric acid (HCl). The reaction conditions typically require low temperatures to stabilize the diazonium ion .
Synthetic Route:
- Dissolve 1-propylamine in an aqueous solution of hydrochloric acid.
- Cool the solution to 0-5°C.
- Slowly add an aqueous solution of sodium nitrite (NaNO₂) to the mixture while maintaining the low temperature.
- The diazonium salt, this compound chloride, precipitates out of the solution.
Industrial Production: The industrial production of diazonium salts, including this compound, often involves continuous flow processes to enhance safety and efficiency. These processes allow for better temperature control and mixing, reducing the risk of decomposition and side reactions .
化学反応の分析
1-Propanediazonium undergoes various types of chemical reactions, including substitution, reduction, and coupling reactions. The reactivity of the diazonium group makes it a versatile intermediate in organic synthesis.
Substitution Reactions:
Sandmeyer Reaction: this compound can react with copper(I) chloride (CuCl) to form 1-chloropropane.
Gattermann Reaction: It can react with hydrogen cyanide (HCN) in the presence of copper(I) cyanide (CuCN) to form 1-cyanopropane.
Reduction Reactions:
- This compound can be reduced to 1-propylamine using reducing agents like hypophosphorous acid (H₃PO₂).
Coupling Reactions:
科学的研究の応用
1-Propanediazonium and other diazonium salts have a wide range of applications in scientific research and industry:
Chemistry:
- Used as intermediates in the synthesis of various organic compounds.
- Employed in the preparation of azo dyes through coupling reactions .
Biology and Medicine:
- Diazonium salts are used in the modification of biomaterials to enhance their properties, such as biocompatibility and surface functionality .
Industry:
- Utilized in the production of polymers and coatings.
- Applied in the synthesis of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 1-propanediazonium involves the formation of a highly reactive diazonium ion (N₂⁺). This ion can undergo various reactions depending on the conditions and reagents used. The diazonium group acts as a good leaving group, facilitating substitution reactions. In coupling reactions, the diazonium ion forms a bridge between two aromatic rings, resulting in the formation of azo compounds .
類似化合物との比較
特性
CAS番号 |
103322-03-8 |
|---|---|
分子式 |
C3H7N2+ |
分子量 |
71.10 g/mol |
IUPAC名 |
propane-1-diazonium |
InChI |
InChI=1S/C3H7N2/c1-2-3-5-4/h2-3H2,1H3/q+1 |
InChIキー |
ZFBDNDJCZXBYGW-UHFFFAOYSA-N |
正規SMILES |
CCC[N+]#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14340312.png)
![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14340316.png)

![2-[(4-Methylphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14340322.png)
![4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14340325.png)







